({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-METHOXYPHENYL)METHYL]AMINE
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Overview
Description
({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-METHOXYPHENYL)METHYL]AMINE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-METHOXYPHENYL)METHYL]AMINE typically involves multiple steps, including the formation of the tetrazole ring and subsequent coupling reactions. One common method involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a cycloaddition reaction between an azide and a nitrile.
Coupling Reactions: The tetrazole-containing intermediate is then coupled with an ethoxy-substituted benzyl halide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to improve scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-METHOXYPHENYL)METHYL]AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, ({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-METHOXYPHENYL)METHYL]AMINE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of ({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-METHOXYPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- ({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE
- ({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-HYDROXYPHENYL)METHYL]AMINE
Uniqueness
({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-METHOXYPHENYL)METHYL]AMINE is unique due to its combination of an ethoxy group and a methoxy-substituted phenyl ring. This structural feature may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C24H25N5O3 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-1-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C24H25N5O3/c1-3-31-23-15-19(17-25-16-18-9-12-21(30-2)13-10-18)11-14-22(23)32-24-26-27-28-29(24)20-7-5-4-6-8-20/h4-15,25H,3,16-17H2,1-2H3 |
InChI Key |
DIWSXPNQUVHHCH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)OC)OC3=NN=NN3C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)OC)OC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
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